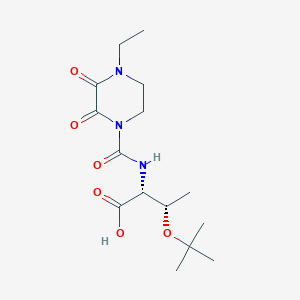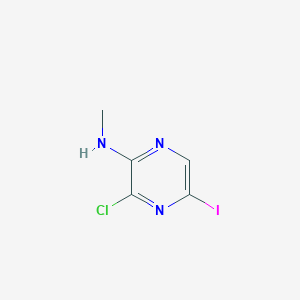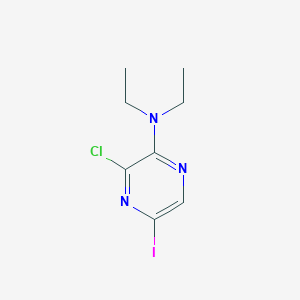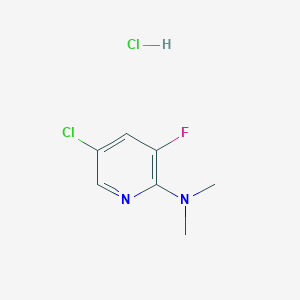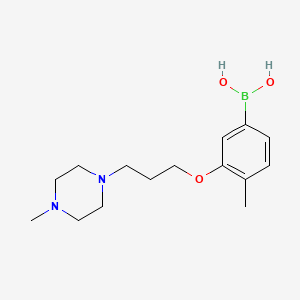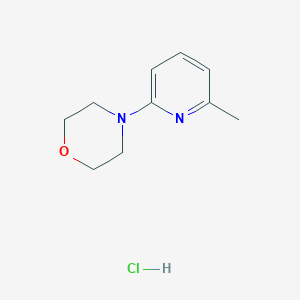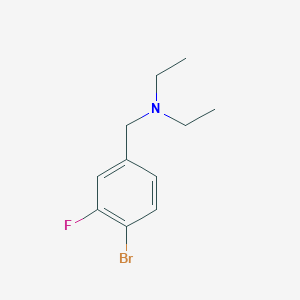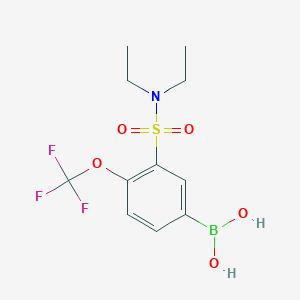
(4-Chloro-3-(4-methylpiperazine-1-carbonyl)phenyl)boronic acid
Übersicht
Beschreibung
“(4-Chloro-3-(4-methylpiperazine-1-carbonyl)phenyl)boronic acid” is a chemical compound with the IUPAC name 3-[(4-methyl-1-piperazinyl)carbonyl]phenylboronic acid . It has a molecular weight of 248.09 . The compound is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17BN2O3/c1-14-5-7-15(8-6-14)12(16)10-3-2-4-11(9-10)13(17)18/h2-4,9,17-18H,5-8H2,1H3 . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis
Boronic acids, including this compound, are valuable building blocks in organic synthesis . They are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The boron moiety can be converted into a broad range of functional groups .Wissenschaftliche Forschungsanwendungen
Optical Modulation Applications
(4-Chloro-3-(4-methylpiperazine-1-carbonyl)phenyl)boronic acid , as part of the phenyl boronic acids (PBA) family, has applications in optical modulation. PBAs, when conjugated to polymers like polyethylene glycol, can aid in the dispersion of single-walled carbon nanotubes (SWNT) and modulate their near-infrared fluorescence in response to saccharide binding. This property is essential for saccharide recognition and has potential applications in the development of biosensors and other nanotechnology-based devices (Mu et al., 2012).
Synthetic Chemistry Applications
In synthetic chemistry, derivatives of (4-Chloro-3-(4-methylpiperazine-1-carbonyl)phenyl)boronic acid have been synthesized for potential applications in medicinal chemistry. For instance, specific amides containing an N-methylpiperazine fragment have been synthesized, leading to compounds with potential applications in cancer treatment, such as the antileukemic agent imatinib (Koroleva et al., 2011).
Applications in Multifunctional Compound Synthesis
The compound also contributes to the synthesis of multifunctional compounds. For example, derivatives that combine boronic acid with aminophosphonic acid groups have shown promise due to their potential applications in medicine, agriculture, and industrial chemistry. These multifunctional compounds can act as synthetic intermediates, building blocks, and have uses in sensing, protein manipulation, and therapeutics (Zhang et al., 2017).
Applications in Organic Catalysis
The related 2,4-bis(trifluoromethyl)phenylboronic acid has been utilized as a catalyst in dehydrative amidation between carboxylic acids and amines, indicating potential catalytic applications of related boronic acids in organic synthesis and pharmaceutical compound development (Wang et al., 2018).
Applications in Drug Metabolism Studies
Moreover, 4-Methylpiperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208) has shown significant anticancer activity and low toxicity, and its major metabolites in rat bile have been studied, suggesting that compounds in the 4-methylpiperazine series may have applications in drug metabolism and pharmacokinetic studies (Jiang et al., 2007).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Eigenschaften
IUPAC Name |
[4-chloro-3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BClN2O3/c1-15-4-6-16(7-5-15)12(17)10-8-9(13(18)19)2-3-11(10)14/h2-3,8,18-19H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDNKGPQOBJEIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(=O)N2CCN(CC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-3-(4-methylpiperazine-1-carbonyl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-Boc-(+/-)-4-(4-{[tert-butyl(diphenyl)silyl]oxy}-phenyl)-3-amino-1-buten](/img/structure/B1434184.png)
